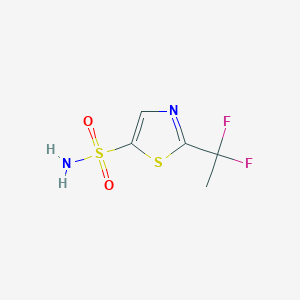
2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluoroethyl group and sulfonamide moiety in this compound makes it of particular interest in various fields of scientific research, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide typically involves the reaction of 1,1-difluoroethylamine with a thiazole derivative under specific conditions. One common method includes the use of a sulfonyl chloride derivative of thiazole, which reacts with 1,1-difluoroethylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity to its target by mimicking the steric and electronic properties of natural substrates. This interaction can lead to the inhibition or modulation of the target’s activity, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,1-Difluoroethyl)-4-methyl-pyridine
- 2,3-Difluoro-5-(trifluoromethyl)pyridine
- 3,5-Difluoro-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-(difluoromethyl)pyridine
Uniqueness
2-(1,1-Difluoroethyl)-1,3-thiazole-5-sulfonamide is unique due to the presence of both the thiazole ring and the sulfonamide group, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C5H6F2N2O2S2 |
|---|---|
Peso molecular |
228.2 g/mol |
Nombre IUPAC |
2-(1,1-difluoroethyl)-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C5H6F2N2O2S2/c1-5(6,7)4-9-2-3(12-4)13(8,10)11/h2H,1H3,(H2,8,10,11) |
Clave InChI |
NRKUNXKNGJBGLX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=C(S1)S(=O)(=O)N)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


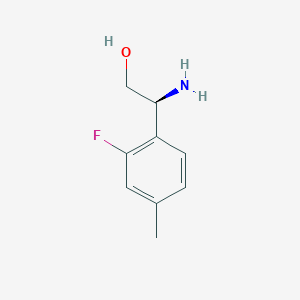
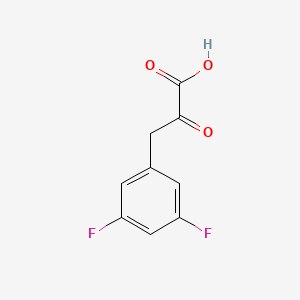
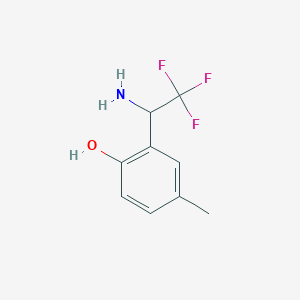
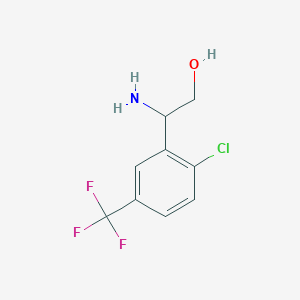
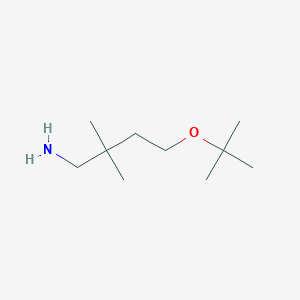
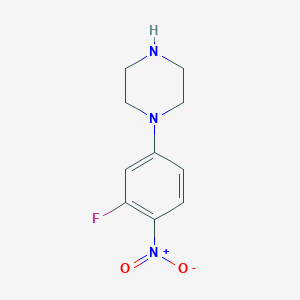

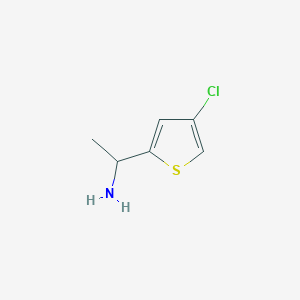

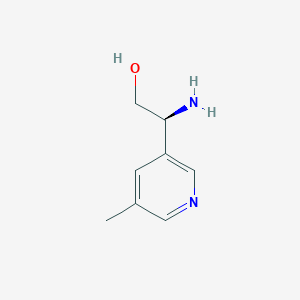
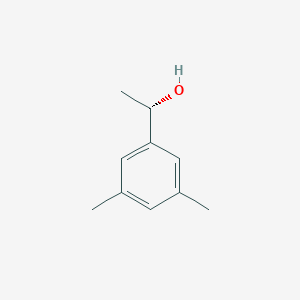
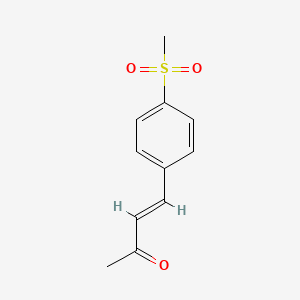
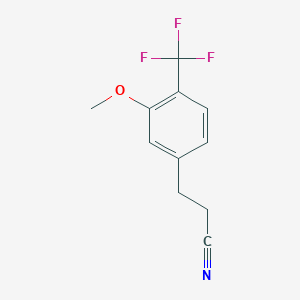
![N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13594246.png)
